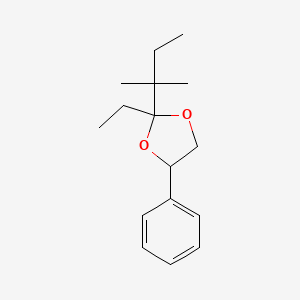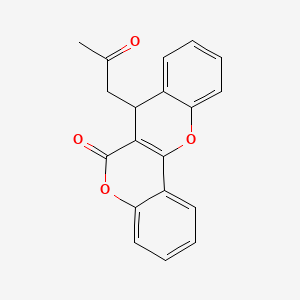
7-(2-Oxopropyl)-6H,7H-(1)benzopyrano(4,3-b)(1)benzopyran-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Oxopropyl)-6H,7H-(1)benzopyrano(4,3-b)(1)benzopyran-6-one is a complex organic compound that belongs to the class of benzopyran derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Oxopropyl)-6H,7H-(1)benzopyrano(4,3-b)(1)benzopyran-6-one typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include:
Cyclization Reactions: Utilizing precursors that undergo cyclization to form the benzopyran core.
Aldol Condensation: This reaction can be used to introduce the oxopropyl group.
Oxidation and Reduction: These reactions are often employed to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-Oxopropyl)-6H,7H-(1)benzopyrano(4,3-b)(1)benzopyran-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or alter its oxidation state.
Reduction: Reduction reactions can be used to modify the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-(2-Oxopropyl)-6H,7H-(1)benzopyrano(4,3-b)(1)benzopyran-6-one involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzopyran Derivatives: Compounds with similar core structures but different functional groups.
Flavonoids: Naturally occurring compounds with a benzopyran core, known for their biological activities.
Uniqueness
7-(2-Oxopropyl)-6H,7H-(1)benzopyrano(4,3-b)(1)benzopyran-6-one is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
63326-88-5 |
|---|---|
Molekularformel |
C19H14O4 |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
7-(2-oxopropyl)-7H-chromeno[3,2-c]chromen-6-one |
InChI |
InChI=1S/C19H14O4/c1-11(20)10-14-12-6-2-4-8-15(12)22-18-13-7-3-5-9-16(13)23-19(21)17(14)18/h2-9,14H,10H2,1H3 |
InChI-Schlüssel |
UCBOKJIASIHXHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1C2=CC=CC=C2OC3=C1C(=O)OC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


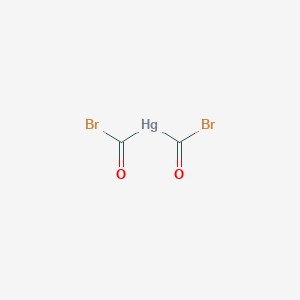
stannane](/img/structure/B14509233.png)

![1-Methyl-2-phenyl-3-[2-(5-phenyl-3H-pyrazol-3-ylidene)hydrazinyl]-1H-indole](/img/structure/B14509255.png)

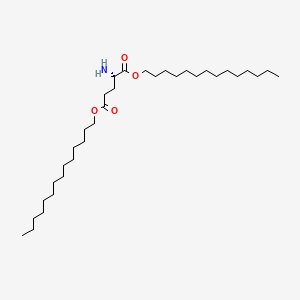
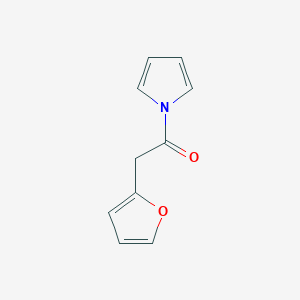


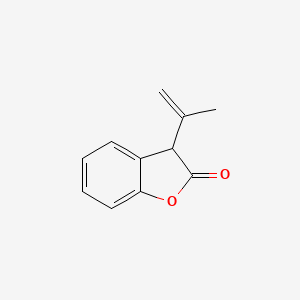
![2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl-](/img/structure/B14509307.png)

![(8R,9S,10R,13S,14S)-4,4,10,13-tetramethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B14509317.png)
